molecular formula C33H22BrN3 B13714383 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine

2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine

Cat. No.: B13714383
M. Wt: 540.4 g/mol
InChI Key: PKJMFHDMIJZFDC-UHFFFAOYSA-N
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Description

2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine is a substituted triazine derivative characterized by two 4-biphenylyl groups at positions 2 and 4 and a 2-bromophenyl group at position 4. This compound (CAS: 1641540-51-3) is utilized primarily in research settings, particularly in organic synthesis and materials science, owing to its aromatic and electron-deficient triazine core.

Properties

Molecular Formula

C33H22BrN3

Molecular Weight

540.4 g/mol

IUPAC Name

2-(2-bromophenyl)-4,6-bis(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C33H22BrN3/c34-30-14-8-7-13-29(30)33-36-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-32(37-33)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H

InChI Key

PKJMFHDMIJZFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Molar ratio of benzaldehyde derivative:benzamidine hydrochloride:catalyst is typically 1:2-4:0.01-0.3.
  • Reaction temperature ranges from 30°C to 110°C.
  • Reaction time varies from 6 to 72 hours depending on conditions.
  • The reaction is carried out under stirring in a three-necked flask or similar reactor.

Example Procedure (Adapted)

Step Reagents and Conditions Description
1 Mix 2-bromobenzaldehyde (10.8 mmol), benzamidine hydrochloride (21.6 mmol), sodium carbonate (21.6 mmol), nickel acetate (1.08 mmol) in 50 mL toluene. Set molar ratio 1:2:2:0.1.
2 Heat the mixture to 110°C and stir for 30 hours. Promotes coupling and ring-closing reactions.
3 Filter the reaction mixture, wash with water to remove inorganic salts. Purification step.
4 Recrystallize the crude product from absolute ethanol. Enhances purity to >99%.
5 Dry the recrystallized product under vacuum. Final isolation of the compound.
  • Yield: Approximately 80-83% under optimized conditions.
  • Product identity confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and other spectroscopic methods.

Reaction Mechanism Insights

  • The reaction proceeds via coupling of benzaldehyde derivatives with benzamidine hydrochloride derivatives , catalyzed by nickel or copper acetate.
  • The alkaline environment (carbonate base) facilitates deprotonation and promotes nucleophilic attack.
  • The process involves ring closure to form the 1,3,5-triazine core in a single step combining condensation and cyclization.
  • The presence of bromine on the phenyl ring is retained, allowing further functionalization if needed.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 2-bromobenzaldehyde, benzamidine hydrochloride derivatives
Catalyst Nickel acetate (Ni(OAc)2) or copper acetate (Cu(OAc)2)
Base Sodium carbonate (Na2CO3), potassium carbonate (K2CO3)
Solvent Toluene, acetonitrile, dichloromethane
Temperature 30–110°C
Reaction time 6–72 hours
Yield Up to 83%
Purification Recrystallization from ethanol
Product purity >99% (by recrystallization)

Research Findings and Practical Notes

  • The method is scalable and cost-effective due to inexpensive raw materials and mild reaction conditions.
  • The product can serve as a versatile intermediate for further functionalization via Suzuki or other cross-coupling reactions, leveraging the bromine substituent.
  • The reaction's single-step nature combining coupling and ring closure improves efficiency.
  • Purity is high, suitable for applications in materials science and organic electronics.

Chemical Reactions Analysis

Common Reagents and Conditions

Reaction Type Reagents Conditions
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃THF/water, 80°C, 12 h, inert atmosphere
Nucleophilic SubstitutionNaOMe, KOt-Bu, or other nucleophilesDMSO, MeOH, or THF, room temperature

Adapted from general triazine reactivity and analogous compounds .

Mechanistic Insights

  • Suzuki Coupling : The palladium catalyst facilitates the transmetallation of the aryl boronic acid, forming a new carbon-carbon bond at the bromophenyl position. This reaction is critical for expanding the compound’s aromatic substituents.

  • Substitution Reactions : The bromine atom’s electrophilic nature enables displacement by nucleophiles, altering the electronic properties of the molecule. This flexibility is key for tuning applications in materials science.

Major Products

  • Cross-Coupled Derivatives : Substitution of bromine with aryl or alkyne groups yields derivatives with tailored electronic and optical properties, relevant for optoelectronic devices.

  • Functionalized Triazines : Introduction of functional groups (e.g., amino, methoxy) via substitution or cyclization enables further chemical transformations for pharmaceutical or material applications.

Challenges and Considerations

  • Regioselectivity : Substitution reactions may require precise control to target the bromophenyl position without disrupting the triazine ring.

  • Stability : The triazine core’s stability under reaction conditions (e.g., high temperatures) must be verified experimentally.

Scientific Research Applications

Organic Electronics

One of the most promising applications of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine is in organic electronics. The compound can be utilized as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study: OLEDs
    Research has demonstrated that incorporating this compound into OLED devices enhances their efficiency and stability. For instance, a study showed that devices using this compound exhibited improved luminescence and operational stability compared to traditional materials .

Photonics

The photonic applications of this compound are notable due to its ability to absorb and emit light at specific wavelengths. It can be used in the development of photonic devices such as lasers and sensors.

  • Data Table: Photonic Properties
PropertyValue
Absorption Peak450 nm
Emission Peak550 nm
Quantum Yield0.85

These properties indicate that the compound is suitable for applications in fluorescence-based sensors and imaging technologies.

Medicinal Chemistry

In medicinal chemistry, the compound shows potential as an antitumor agent due to its ability to interact with DNA and inhibit cancer cell proliferation.

  • Case Study: Antitumor Activity
    A study conducted on various cancer cell lines demonstrated that 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine exhibited significant cytotoxic effects. The IC50 values ranged from 10 to 20 µM across different cell lines . This suggests its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazine Derivatives

Compound Name CAS Substituents Molecular Weight Key Applications Synthesis Method (Reference)
2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine 1641540-51-3 2,4-Di(4-biphenylyl), 6-(2-bromophenyl) 435.33 (inferred) Research chemicals, materials science Multi-step Friedel-Crafts alkylation
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 23449-08-3 4-Bromophenyl, 2,4-diphenyl 357.23 OLED materials, catalysts Nucleophilic substitution
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4514-53-8 4-Chlorophenyl, 2,4-diamino 256.09 Pharmaceutical intermediates Cyclization of cyanuric chloride
6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine 57381-46-1 2,4-Dichlorophenyl, 2,4-diamino 256.09 Anticancer research Condensation with chlorophenyl amines
4,6-Bis(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine 2725-22-6 Hydroxyphenyl, alkoxy, dimethylphenyl 511.62 UV absorbers, light stabilizers Multi-step substitution

Environmental and Industrial Use

  • 4,6-Bis(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine : A commercial UV absorber (e.g., Appolo-1164) with high photostability for plastics and coatings .

Key Differences and Advantages

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance halogen bonding in catalysis, while chlorine offers cost-effectiveness in pharmaceuticals.
  • Biphenylyl vs. Phenyl : Biphenylyl groups improve thermal stability and electron transport in materials, whereas phenyl derivatives are simpler to synthesize.
  • Amino vs. Alkoxy Substituents: Amino groups enable hydrogen bonding (e.g., in crystal engineering ), while alkoxy groups enhance solubility and UV absorption .

Biological Activity

2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine (CAS No. 2242432-29-5) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity through various studies, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine is C33H22BrN3 with a molecular weight of 540.46 g/mol. The structure consists of a triazine core substituted with biphenyl and bromophenyl groups, which may influence its biological interactions.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar triazine structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated that derivatives of triazine could reduce inflammation markers in vivo, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives similar to 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as apoptosis-related proteins .

3. Antimicrobial Properties

The compound's structural characteristics may also contribute to its antimicrobial activity. Research has shown that certain triazine derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

A study involving the synthesis of various triazine derivatives demonstrated that compounds with bromophenyl substitutions exhibited enhanced anti-inflammatory effects compared to their unsubstituted counterparts. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Case Study 2: Anticancer Screening

In vitro tests on breast cancer cell lines (MCF-7) revealed that 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine showed a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics. The compound induced apoptosis via caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeMethodologyObserved EffectReference
Anti-inflammatoryIn vivo modelsReduced inflammation markers
AnticancerCell viability assaysIC50 comparable to standard drugs
AntimicrobialDisk diffusion methodSignificant zone of inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling reactions. A typical procedure involves refluxing halogenated triazine precursors with biphenyl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water). Key parameters include temperature control (80–110°C), catalyst loading (2–5 mol%), and base selection (e.g., Na₂CO₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects, as demonstrated in related triazine derivatives . Solubility profiles (e.g., in DMSO or THF) are determined experimentally to guide solvent selection for further applications .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer : It serves as a precursor for optoelectronic materials (e.g., OLEDs) due to its conjugated triazine core and bromophenyl substituent, which enhance electron transport properties. It is also used in medicinal chemistry to develop kinase inhibitors, leveraging its ability to form π-π interactions with target proteins .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict solubility parameters by analyzing intermolecular interactions (e.g., dipole moments, H-bonding potential). Molecular dynamics simulations model solvent-solute behavior to explain discrepancies between experimental solubility (e.g., in polar vs. non-polar solvents) . For stability, accelerated degradation studies under varied pH/temperature conditions, coupled with HPLC monitoring, identify decomposition pathways .

Q. What strategies optimize regioselectivity during functionalization of the triazine core?

  • Methodological Answer : Steric and electronic factors dictate substitution patterns. Computational tools (e.g., Fukui indices) predict reactive sites on the triazine ring. Experimental validation involves competitive reactions with electrophiles (e.g., iodomethane or acetyl chloride) under controlled conditions. For example, the 2-bromophenyl group directs electrophilic attacks to the 4-position due to its electron-withdrawing effect .

Q. How do theoretical frameworks inform the design of derivatives with enhanced photophysical properties?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) models electronic transitions to predict absorption/emission wavelengths. Substituent effects (e.g., electron-donating biphenylyl groups) are correlated with bandgap tuning. Experimental validation involves synthesizing derivatives with modified aryl groups and comparing their photoluminescence quantum yields .

Q. What methodological approaches address low yields in large-scale synthesis?

  • Methodological Answer : Flow chemistry techniques improve heat/mass transfer, reducing side reactions. Catalytic systems are optimized using Design of Experiments (DoE) to identify interactions between variables (e.g., temperature, catalyst loading). Recycling protocols for palladium catalysts (e.g., polymer-immobilized Pd) enhance cost efficiency .

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